molecular formula C22H21NO4S2 B2552432 Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 922922-57-4

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2552432
CAS No.: 922922-57-4
M. Wt: 427.53
InChI Key: DWPPGCZUOZFHMX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21NO4S2 and its molecular weight is 427.53. The purity is usually 95%.
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Scientific Research Applications

Bridged-Ring Nitrogen Compounds Synthesis

Research on bridged-ring nitrogen compounds has led to the synthesis of derivatives as conformationally restricted dopamine analogues. These compounds, including ones similar to Ethyl 3-(2-((4-methoxyphenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate, are explored for their potential in neurological studies due to their structural similarity to dopamine and other neurotransmitters (Gentles et al., 1991).

Crystal and Molecular Structure Studies

The crystal and molecular structures of similar compounds have been extensively studied to understand their properties and potential applications. For instance, compounds like Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been examined using single crystal X-ray diffraction, which aids in understanding their reactivity and potential as building blocks in synthetic chemistry (Kaur et al., 2012).

Corrosion Inhibition Studies

Functionalized tetrahydropyridines, structurally related to the compound , have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the field of materials science by providing insights into protective coatings and long-term preservation of metals (Haque et al., 2018).

Synthesis of 3-Aminothiophene Derivatives

Research has been conducted on the synthesis of poly-substituted 3-aminothiophenes, demonstrating the versatility of thiophene derivatives in organic synthesis. These compounds, including variations of this compound, are valuable for their diverse applications in drug development and materials science (Chavan et al., 2016).

Properties

IUPAC Name

ethyl 3-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-3-27-22(25)21-18(13-19(29-21)15-7-5-4-6-8-15)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPGCZUOZFHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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